molecular formula C11H11BrN2O2S B2410216 5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide CAS No. 1355710-77-8

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide

Cat. No. B2410216
CAS RN: 1355710-77-8
M. Wt: 315.19
InChI Key: XOSLXUOSXYCQIX-UHFFFAOYSA-N
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Description

“5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide” is a heterocyclic carboxamide derivative . Heterocyclic carboxamides have been identified as potent anti-norovirus agents . The importance of halogen substituents on the heterocyclic scaffold has been suggested in structure-activity relationship (SAR) studies .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions including direct lithiations and bromination . These reactions are carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a 5-bromo-thiophene ring, which is important for activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include three successive direct lithiations and a bromination reaction starting from thiophene .

Mechanism of Action

While the exact mechanism of action for “5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide” is not specified, similar heterocyclic carboxamide derivatives have been suggested to inhibit intracellular viral replication or the late stage of viral infection .

properties

IUPAC Name

5-bromo-N-(4-cyanooxan-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c12-9-2-1-8(17-9)10(15)14-11(7-13)3-5-16-6-4-11/h1-2H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSLXUOSXYCQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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